molecular formula C13H19N3O5 B1654948 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one CAS No. 29834-86-4

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one

Cat. No.: B1654948
CAS No.: 29834-86-4
M. Wt: 297.31 g/mol
InChI Key: ZFIUCFWZYKWSQR-HJQYOEGKSA-N
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Description

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one is a complex organic compound belonging to the class of glycosylamines. It is characterized by a pyrrolidine ring attached to a pyrimidine base, which is further linked to a sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction is usually carried out in an aqueous solution of methylamine at low temperatures (0-5°C), followed by gradual warming to 50-70°C . The reaction is often conducted in a sealed pressure reactor to ensure the desired yield and purity.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of automated reactors and continuous flow systems, which allow for better control over reaction parameters and scalability. The industrial production also includes purification steps such as crystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It acts as a transition state analog inhibitor of cytidine deaminase, binding to the active site and inhibiting its activity. This inhibition can lead to the suppression of DNA methylation and tumor growth, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

29834-86-4

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one

InChI

InChI=1S/C13H19N3O5/c17-7-8-10(18)11(19)12(21-8)16-6-3-9(14-13(16)20)15-4-1-2-5-15/h3,6,8,10-12,17-19H,1-2,4-5,7H2/t8-,10-,11-,12-/m1/s1

InChI Key

ZFIUCFWZYKWSQR-HJQYOEGKSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1CCN(C1)C2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1CCN(C1)C2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

29834-86-4

Origin of Product

United States

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